molecular formula C9H8BrClO2 B1440839 2-(3-Bromophenoxy)propanoyl chloride CAS No. 1092300-28-1

2-(3-Bromophenoxy)propanoyl chloride

Cat. No.: B1440839
CAS No.: 1092300-28-1
M. Wt: 263.51 g/mol
InChI Key: LQURBTMGIIUNQB-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)propanoyl chloride is an organic compound belonging to the class of aryl chlorides. It is a colorless liquid commonly used in the pharmaceutical and chemical industries. The molecular formula of this compound is C9H8BrClO2, and it has a molecular weight of 263.52 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)propanoyl chloride typically involves the reaction of 3-bromophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{3-Bromophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-bromophenol and propanoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    3-Bromophenol and Propanoic acid: Formed by hydrolysis.

Scientific Research Applications

2-(3-Bromophenoxy)propanoyl chloride is used in various scientific research applications, including:

    Proteomics research: It is used as a reagent for the modification of proteins and peptides.

    Pharmaceutical synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical synthesis: It is used in the preparation of other organic compounds, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and peptides, where the compound acylates specific amino acid residues, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)propanoyl chloride
  • 2-(2-Bromophenoxy)propanoyl chloride
  • 2-(3-Chlorophenoxy)propanoyl chloride

Uniqueness

2-(3-Bromophenoxy)propanoyl chloride is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of derivatives it can form. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

2-(3-bromophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQURBTMGIIUNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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